
(But-3-enyloxy)(tert-butyl)diméthylsilane
Vue d'ensemble
Description
(But-3-enyloxy)(tert-butyl)dimethylsilane is an organosilicon compound with the molecular formula C10H22OSi. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis.
Applications De Recherche Scientifique
(But-3-enyloxy)(tert-butyl)dimethylsilane is used in a variety of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the synthesis of bioactive molecules and as a protecting group for alcohols in peptide synthesis.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: The compound is used in the production of silicone-based materials and as a precursor for other organosilicon compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (But-3-enyloxy)(tert-butyl)dimethylsilane typically involves the reaction of but-3-en-1-ol with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
But-3-en-1-ol+tert-butyldimethylsilyl chloride→(But-3-enyloxy)(tert-butyl)dimethylsilane+HCl
Industrial Production Methods: Industrial production of (But-3-enyloxy)(tert-butyl)dimethylsilane follows similar synthetic routes but on a larger scale. The reaction is typically carried out in a continuous flow reactor to ensure consistent product quality and yield. The use of automated systems for reagent addition and product separation enhances the efficiency of the process.
Types of Reactions:
Oxidation: (But-3-enyloxy)(tert-butyl)dimethylsilane can undergo oxidation reactions to form corresponding silanols or siloxanes.
Reduction: The compound can be reduced to form silanes with different substituents.
Substitution: It can participate in substitution reactions where the but-3-enyloxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products:
Oxidation: Silanols or siloxanes.
Reduction: Different silanes.
Substitution: Compounds with new functional groups replacing the but-3-enyloxy group.
Mécanisme D'action
The mechanism of action of (But-3-enyloxy)(tert-butyl)dimethylsilane involves the formation of carbon-silicon bonds through nucleophilic substitution or addition reactions. The silicon atom in the compound acts as an electrophile, attracting nucleophiles to form stable bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparaison Avec Des Composés Similaires
tert-Butyldimethylsilanol: Used as a silylating agent for the protection of hydroxyl groups.
tert-Butyl(4-iodobutoxy)dimethylsilane: Used in the synthesis of complex organic molecules.
tert-Butyldimethylsilane: Used in the preparation of α-chiral ether derivatives.
Uniqueness: (But-3-enyloxy)(tert-butyl)dimethylsilane is unique due to its specific structure, which allows for the formation of carbon-silicon bonds with high reactivity and stability. Its ability to participate in a wide range of chemical reactions makes it a versatile reagent in organic synthesis.
Propriétés
IUPAC Name |
but-3-enoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22OSi/c1-7-8-9-11-12(5,6)10(2,3)4/h7H,1,8-9H2,2-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQEJDOVXJLMAJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70434015 | |
| Record name | (but-3-enyloxy)(tert-butyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108794-10-1 | |
| Record name | (but-3-enyloxy)(tert-butyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
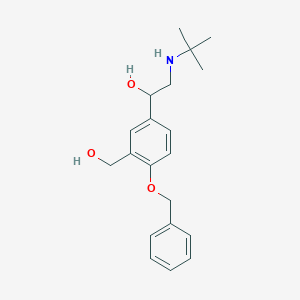
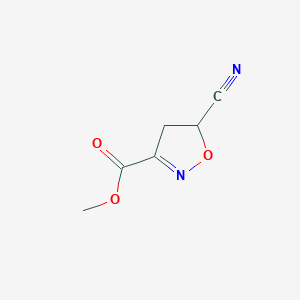
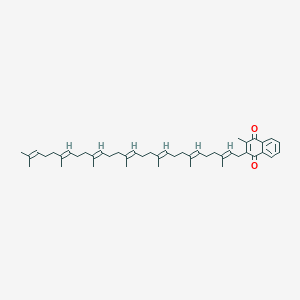
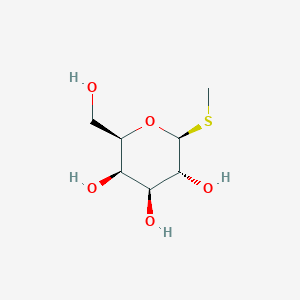

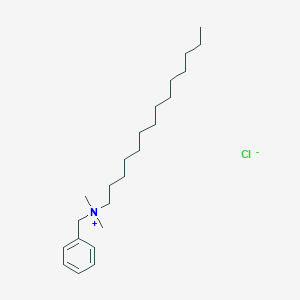
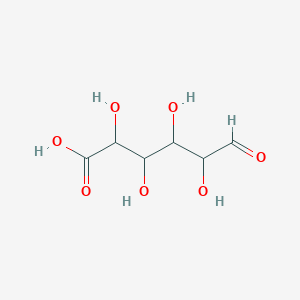
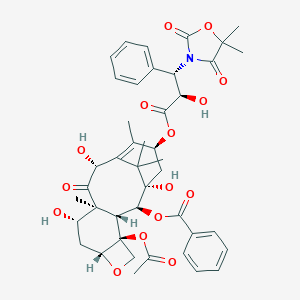


![4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B21510.png)

![4-[(4-Aminophenyl)sulfonyl]resorcinol](/img/structure/B21515.png)

